2,4-Diphenylthietane 1,1-dioxide
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Overview
Description
2,4-Diphenylthietane 1,1-dioxide is an organosulfur compound characterized by a thietane ring, which is a four-membered ring containing a sulfur atom. The compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylthietane 1,1-dioxide typically involves the reaction of β-aminoethane sulfonamides with methylene donors such as dichloromethane, dibromomethane, and formaldehyde . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides, followed by a sulfur (VI) fluoride exchange reaction with amines at the S–F bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenylthietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is a key reactive site.
Rearrangement: Notably, this compound can rearrange to form 3,5-diphenyl-1,2-oxathiolan 2-oxides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and oxathiolan derivatives, which have distinct chemical and physical properties.
Scientific Research Applications
2,4-Diphenylthietane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2,4-Diphenylthietane 1,1-dioxide involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved include oxidative stress responses and enzyme inhibition, which are areas of active research .
Comparison with Similar Compounds
Similar Compounds
3-Substituted Thietane-1,1-Dioxides: These compounds share a similar thietane ring structure but differ in their substituents, leading to different chemical and biological properties.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives: These compounds have a benzothiadiazine ring and are studied for their PI3Kδ inhibitory activity.
Uniqueness
2,4-Diphenylthietane 1,1-dioxide is unique due to its specific arrangement of phenyl groups and the thietane ring, which confer distinct chemical reactivity and stability. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
24609-91-4 |
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Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2,4-diphenylthietane 1,1-dioxide |
InChI |
InChI=1S/C15H14O2S/c16-18(17)14(12-7-3-1-4-8-12)11-15(18)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
PBIDOWZWFVNESP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S(=O)(=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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